molecular formula C18H18FN5O3 B2873728 5-amino-N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-67-0

5-amino-N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2873728
CAS No.: 899981-67-0
M. Wt: 371.372
InChI Key: MBLRZJZGPOUDBU-UHFFFAOYSA-N
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Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 3. The benzyl group at position 1 is substituted with a 3-fluorine atom, while the carboxamide nitrogen is linked to a 3,4-dimethoxyphenyl ring. While explicit data on this compound’s biological activity is unavailable in the provided evidence, its analogs highlight the importance of substituent positioning on efficacy.

Properties

IUPAC Name

5-amino-N-(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-26-14-7-6-13(9-15(14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-4-3-5-12(19)8-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLRZJZGPOUDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural differences among analogs lie in:

  • Benzyl group substitutions : Fluorine position (3- vs. 4-) or additional functional groups.
  • Carboxamide aryl group : Methoxy, methyl, or halogen substituents on the phenyl ring.
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Compound Name Benzyl Substituent Carboxamide Aryl Group Molecular Formula Key Biological Activity Reference
Target Compound 3-fluorobenzyl 3,4-dimethoxyphenyl C₁₉H₁₉FN₅O₃* Not explicitly reported
5-Amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-fluorobenzyl 3-methylphenyl C₁₇H₁₆FN₅O Antiproliferative activity (cell line unspecified)
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorophenyl 2,4-dimethoxyphenyl C₁₇H₁₆FN₅O₃ GP = -27.30% in SNB-75 (CNS cancer)
5-Amino-N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-fluorobenzyl 2,5-difluorophenyl C₁₇H₁₃F₃N₅O Potential antiproliferative activity (98%+ purity)
5-Amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Phenyl 4-chloro-3-(trifluoromethyl)phenyl C₁₇H₁₂ClF₃N₅O Kinase inhibition (B-Raf)

Impact of Substituents on Activity

  • Fluorine Position : 3-Fluorobenzyl analogs (e.g., target compound and ) may enhance lipophilicity and membrane permeability compared to 4-fluorobenzyl derivatives .
  • Methoxy Groups : 3,4-Dimethoxyphenyl substitution (target compound) likely improves solubility and π-π stacking in binding pockets compared to 2,4-dimethoxy or methylphenyl groups .

Pharmacological Findings

  • Antiproliferative Activity : Analogs with 2,4-dimethoxyphenyl or 3-methylphenyl groups show selective activity against renal (RXF 393) and CNS (SNB-75) cancer cells, with growth inhibition percentages (GP) ranging from -13.42% to -27.30% .
  • Kinase Inhibition: Derivatives with trifluoromethylphenyl or pyrimidine-fused triazoles exhibit B-Raf kinase inhibition, critical in melanoma and colorectal cancers .
  • Metabolic Stability: Phase I metabolism of triazole derivatives (e.g., CAI in ) generates inactive benzophenone metabolites, suggesting that electron-donating groups (e.g., methoxy) may slow degradation.

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